Reductive Amination Yield
In a head-to-head comparison of reductive amination protocols for amino alcohols, 2-(benzylamino)-2-methylpropan-1-ol was synthesized from 2-amino-2-methylpropan-1-ol and benzaldehyde with a 96% isolated yield after simple workup, using sodium borohydride as the reducing agent . This yield exceeds typical values reported for analogous N-alkyl amino alcohols synthesized under similar conditions (e.g., N-methyl and N-ethyl derivatives, which often require harsher conditions or yield <80%) .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | 2-Amino-2-methylpropan-1-ol (parent amine) yield in analogous reductive amination: <80% |
| Quantified Difference | >16% higher yield for target compound under optimized conditions |
| Conditions | Reductive amination with benzaldehyde, NaBH₄, MeOH, rt, 1 h |
Why This Matters
Higher synthetic yield translates directly to reduced cost per gram and improved process mass intensity for procurement in multi-step pharmaceutical syntheses.
